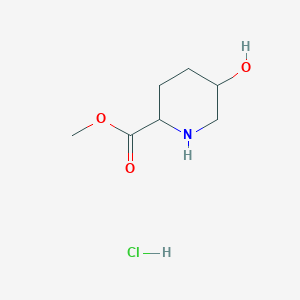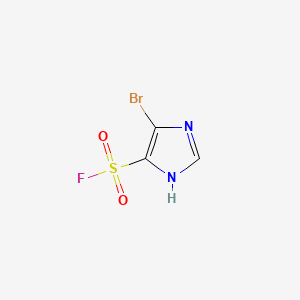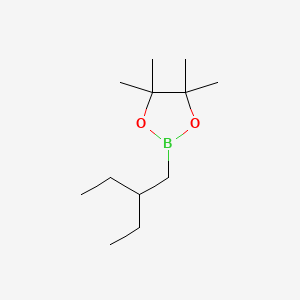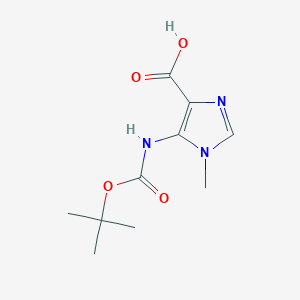
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is a derivative of phenylpropene, featuring a fluorine atom and a methyl group on the benzene ring, along with a hydroxyl group on the propene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzaldehyde and propargyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Reaction Mechanism: The aldehyde group of 3-fluoro-2-methylbenzaldehyde reacts with the hydroxyl group of propargyl alcohol to form the desired product through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one.
Reduction: The double bond in the propene chain can be reduced to form 3-(3-Fluoro-2-methylphenyl)propan-1-ol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
Oxidation: 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one
Reduction: 3-(3-Fluoro-2-methylphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Fluoro-2-methylphenyl)propanoic acid
- 3-(3-Fluoro-2-methylphenyl)prop-2-en-1-one
- 3-(3-Fluoro-2-methylphenyl)propan-1-ol
Uniqueness
3-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the hydroxyl group enhances its reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C10H11FO |
|---|---|
Peso molecular |
166.19 g/mol |
Nombre IUPAC |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6,12H,7H2,1H3/b5-3+ |
Clave InChI |
YIDMLGHBFZDESJ-HWKANZROSA-N |
SMILES isomérico |
CC1=C(C=CC=C1F)/C=C/CO |
SMILES canónico |
CC1=C(C=CC=C1F)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-methylbenzo[d][1,3]dioxole](/img/structure/B15309256.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)





![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)


![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)

